Product packaging for icosanoate;lead(2+)(Cat. No.:CAS No. 94266-32-7)

icosanoate;lead(2+)

Cat. No.: B12642375
CAS No.: 94266-32-7
M. Wt: 830 g/mol
InChI Key: IMGCFEAIPPYFGB-UHFFFAOYSA-L
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Description

Significance of Lead(II) Carboxylates in Advanced Chemical Inquiry

Lead(II) carboxylates represent a versatile class of compounds that have garnered considerable scientific interest due to their diverse structures and applications. rsc.org Their utility spans various fields, from being used in the synthesis of monodispersed superconducting lead nanocrystals to serving as components in metal-organic frameworks (MOFs) with gas sorption properties. rsc.org The chemistry of lead(II) carboxylates is particularly rich due to the flexible coordination environment of the lead(II) ion and the variable stereo-chemical activity of its 6s² lone pair of electrons. rsc.orgresearchgate.net This can lead to two primary types of coordination geometries: hemidirected, where the lone pair is stereochemically active, and holodirected, where it is inactive. rsc.org

The coordination chemistry of Pb(II) is an active area of research, with coordination numbers ranging from 6 to 10 being reported in various carboxylate complexes. researchgate.netacs.org The carboxylate groups themselves can adopt numerous coordination modes, such as chelating (η²) and various bridging modes, which contributes to the formation of diverse and stable polymeric structures. researchgate.net Research has shown that for a series of lead carboxylates, there is a structural dichotomy between shorter-chain (C6–C8) and longer-chain (C9–C18) variants, with the former tending to adopt hemidirected structures and the latter holodirected structures. rsc.org This distinction is supported by solid-state NMR and infrared spectroscopy data. rsc.org Although long-chain lead carboxylates have been challenging to characterize via single-crystal X-ray diffraction due to solubility issues, their structural motifs have been inferred from spectroscopic evidence and comparison with related compounds. rsc.org

General Academic Perspectives on Lead(II) Icosanoate Research

Much of the academic research focusing on lead(II) icosanoate, often referred to as lead arachidate (B1238690) in the literature, has centered on its application in the formation of Langmuir-Blodgett (LB) films. aip.orgacs.orgaps.orgaip.org These films consist of highly ordered, single-molecule-thick layers deposited onto a solid substrate. aps.org Lead arachidate serves as an excellent model system for these studies due to the ease of deposition and the precise control over film thickness and molecular architecture. acs.org

Investigations into lead arachidate LB films have provided fundamental insights into the structure and properties of organic multilayers. aip.org Techniques such as X-ray specular and diffuse scattering, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) have been employed to characterize these films. aip.orgaip.org Research has explored the pH-dependent domain structure of lead arachidate LB films, finding that the lateral domain size is influenced by the pH of the subphase during preparation. aip.org

Furthermore, these films have been instrumental in determining the attenuation lengths of electrons in organic materials, a crucial parameter for surface-sensitive analytical techniques like XPS. aps.orgaip.org Studies have measured the attenuation lengths for electrons over a range of kinetic energies by analyzing the variation in XPS signal intensity with the electron take-off angle. aps.orgaip.org Another significant area of research involves using lead arachidate LB films as precursors for creating metallic lead nanoclusters. acs.org It has been demonstrated that electron beam irradiation of the films can reduce the Pb²⁺ ions to metallic lead, offering a pathway to fabricate metal cluster films for potential use in catalysis and device applications. acs.org

Research Findings on Lead Arachidate Langmuir-Blodgett (LB) Films

Research AreaTechnique(s) UsedKey Findings
Film Morphology Atomic Force Microscopy (AFM), X-ray ScatteringThe lateral domain size of the film is dependent on the pH of the subphase during preparation. aip.org
Electron Attenuation X-ray Photoelectron Spectroscopy (XPS)The energy dependence of electron attenuation lengths in the films can be described by the Bethe equation. aps.org A discrete layer model was applied to determine attenuation lengths for Pb, O, and substrate electrons. aip.org
Molecular Orientation Near Edge X-ray Absorption Fine Structure (NEXAFS)The orientation of the hydrocarbon chains within the LB monolayer can be precisely determined. aip.org
Nanoparticle Synthesis X-ray Photoemission Spectroscopy (XPS)Electron beam bombardment can reduce Pb²⁺ in the film to metallic lead, forming nanoclusters. acs.org
Electrical Properties Kelvin Probe Force Microscopy (KPFM), Electrostatic Force Microscopy (EFM)The deposition of lead arachidate layers can modify the surface potential and electrical properties of underlying semiconductor substrates like CdS. inderscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H78O4Pb B12642375 icosanoate;lead(2+) CAS No. 94266-32-7

Properties

CAS No.

94266-32-7

Molecular Formula

C40H78O4Pb

Molecular Weight

830 g/mol

IUPAC Name

icosanoate;lead(2+)

InChI

InChI=1S/2C20H40O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2

InChI Key

IMGCFEAIPPYFGB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

Structural Characterization of Lead Ii Icosanoate Via Advanced Crystallographic Techniques

Single-Crystal X-ray Diffraction Studies of Lead(II) Carboxylates

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural data, offering precise atomic coordinates, bond lengths, and bond angles. uol.de However, obtaining single crystals of long-chain metal carboxylates, including lead(II) icosanoate, is notoriously difficult due to their low solubility in common solvents. rsc.org Consequently, much of the detailed structural understanding is inferred from studies on shorter-chain analogues and related lead(II) carboxylate compounds. rsc.orgrjeid.com

Table 1: Crystal Systems and Space Groups of Various Lead(II) Carboxylates

CompoundCrystal SystemSpace Group
Lead MonochloroacetateMonoclinicP2₁/c
Lead(II) n-alkyl carboxylates (n=4-9)Triclinic
Lead Stearate (B1226849) (C18)MonoclinicP 1 2/c 1

This table presents data from related lead(II) carboxylate compounds to infer the likely crystallographic parameters of lead(II) icosanoate. Data sourced from rjeid.comnih.gov.

The coordination chemistry of the lead(II) ion is particularly fascinating due to the potential stereochemical activity of its 6s² lone pair of electrons. rsc.org This leads to two primary coordination geometries:

Hemidirected: The bonding ligands are arranged on one side of the lead ion, with the lone pair presumed to occupy the other side, resulting in a distorted coordination sphere. rsc.orgtandfonline.com

Holodirected: The ligands are distributed more symmetrically around the lead ion, indicating the lone pair is stereochemically inactive. rsc.orgresearchgate.net

Studies on lead carboxylates suggest a trend where shorter-chain variants (C6–C8) exhibit hemidirected geometries, while longer-chain ones (C9–C18) are holodirected. rsc.org As lead(II) icosanoate is a long-chain carboxylate (C20), it is expected to adopt a holodirected geometry.

In many lead(II) carboxylate structures, the lead ion is seven-coordinate, bonded to seven oxygen atoms from the carboxylate groups of neighboring molecules. rjeid.comtandfonline.com The carboxylate ligands often act as bridging and chelating units, linking the lead centers into polymeric chains or layers. researchgate.net For example, in lead monochloroacetate, distorted PbO₇ polyhedra share edges to form infinite layers. rjeid.com The Pb-O bond lengths in such complexes typically range from approximately 2.4 Å to over 2.8 Å. tandfonline.com

The crystal structure of lead(II) icosanoate is stabilized by a combination of strong ionic interactions and weaker intermolecular forces.

Ionic and Polar Interactions: Within the layers, strong electrostatic interactions occur between the positively charged Pb²⁺ ions and the negatively charged carboxylate headgroups (-COO⁻). The coordination bonds between lead and oxygen are the primary forces defining the two-dimensional network of these layers. researchgate.net

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials, where growing a single crystal is not feasible. pdx.edu A PXRD pattern provides a fingerprint of a crystalline solid, which can be used for phase identification by comparison with databases like the Joint Committee on Powder Diffraction Standards (JCPDS), now the International Centre for Diffraction Data (ICDD). pdx.edugovinfo.gov

For lead(II) icosanoate, PXRD would be used to:

Confirm the crystalline nature of a synthesized sample.

Identify the specific crystalline phase present.

Determine the unit cell parameters (lattice parameters).

Assess the purity of the material, as impurities would present as additional peaks in the diffraction pattern. ias.ac.in

Analyze structural changes that may occur upon heating or other processing. ias.ac.inchemrevlett.com

The diffraction pattern consists of a series of peaks, with the peak positions (in terms of the diffraction angle 2θ) relating to the distances between atomic planes (d-spacing) via Bragg's Law (nλ = 2dsinθ). pdx.edu The layered structure of lead(II) icosanoate would be expected to produce a series of intense, low-angle reflections corresponding to the long d-spacing of the repeating bilayers.

Correlation between Molecular Arrangement and Macroscopic Crystalline Properties

The macroscopic properties of lead(II) icosanoate are a direct consequence of its underlying molecular arrangement and intermolecular forces.

Physical State: The combination of strong ionic layers and significant van der Waals forces between the long alkyl chains results in lead(II) icosanoate being a solid at ambient temperatures. industrialchemicals.gov.au This structure is common to many metallic soaps, giving them a characteristic waxy feel.

Solubility: The compound is sparingly soluble in water. industrialchemicals.gov.au The hydrophobic alkyl tails prevent water molecules from effectively solvating the ionic layers, making it difficult to break apart the crystal lattice.

Melting Point: The melting point of lead carboxylates is influenced by the chain length. To melt the crystal, sufficient energy must be supplied to overcome both the ionic interactions in the polar layers and the van der Waals forces in the nonpolar regions. The increasing strength of London dispersion forces with longer chain lengths generally leads to higher melting points in a homologous series. saskoer.ca For comparison, lead stearate (C18) has a melting point of 125 °C. industrialchemicals.gov.au

Spectroscopic Investigations of Lead Ii Icosanoate and Analogous Compounds

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of lead(II) carboxylates.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carboxylate Coordination

FT-IR spectroscopy is particularly sensitive to the coordination environment of the carboxylate group in lead(II) soaps. The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are diagnostic of its binding mode to the lead(II) ion.

Research has shown that for lead carboxylates, the coordination can be classified into two main subgroups based on the alkyl chain length. rsc.org For longer-chain lead carboxylates like lead stearate (B1226849) (an analog of lead icosanoate), a doublet is often observed in the asymmetric carboxylate stretching region, with peaks around 1515 cm⁻¹ and 1540 cm⁻¹. rsc.org In contrast, shorter-chain lead carboxylates (C6-C8) typically show a single broad peak around 1525 cm⁻¹. rsc.org The separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies (Δν) can help distinguish between different coordination modes, such as bidentate bridging. researchgate.net For instance, a Δν value of approximately 120-140 cm⁻¹ in lead palmitate suggests a bridging bidentate coordination mode. researchgate.net

The FT-IR spectra of long-chain lead carboxylates also exhibit features related to the packing of the alkyl chains. rsc.org Bands in the region of 1150–1350 cm⁻¹ are attributed to twisting and wagging modes of the CH₂ groups and show a regular progression for chains with nine or more carbons, indicating a systematic set of vibrational motions. rsc.org Additionally, CH₂ rocking modes around 720 cm⁻¹ can provide information about the chain packing. rsc.org The presence of these well-defined bands suggests that the organic chains are in an all-trans conformation, leading to a layered structure. researchgate.net

Table 1: Characteristic FT-IR Bands for Lead Carboxylates

Vibrational Mode Wavenumber (cm⁻¹) Assignment Reference
Asymmetric COO⁻ Stretch ~1515 and ~1540 (doublet) Carboxylate coordination in long-chain lead soaps rsc.org
Asymmetric COO⁻ Stretch ~1525 (broad) Carboxylate coordination in short-chain lead soaps rsc.org
CH₂ Twisting/Wagging 1150–1350 Alkyl chain vibrational motions rsc.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds of the alkyl chain and the metal-oxygen vibrations. It is a valuable technique for identifying lead soaps in various matrices, such as in historical oil paintings. metmuseum.orgwpmucdn.com The Raman spectra of lead palmitate and/or stearate show characteristic bands above 800 cm⁻¹. wpmucdn.com The quality of Raman spectra can, however, be affected by factors such as fluorescence from the sample, and in some cases, the laser can induce degradation of the sample. bath.ac.uk For instance, laser-induced degradation of some lead-containing paints can result in the formation of PbO, identified by bands at 84 and 138 cm⁻¹. bath.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment

NMR spectroscopy is a powerful technique for obtaining detailed information about the local chemical environment of specific nuclei within a molecule. For lead(II) icosanoate, ¹H, ¹³C, and ²⁰⁷Pb NMR are particularly informative.

¹H and ¹³C NMR for Organic Ligand Characterization

¹H and ¹³C NMR spectroscopy are used to characterize the icosanoate ligand.

¹H NMR: The ¹H NMR spectrum of the icosanoate ligand would show characteristic signals for the different protons along the alkyl chain. researchgate.netrsc.org Protons on the methylene (B1212753) groups (CH₂) would appear in a specific region, while the terminal methyl (CH₃) protons would have a distinct chemical shift. rsc.org

¹³C NMR: The ¹³C NMR spectra of long-chain saturated fatty acids and their salts provide detailed structural information. aocs.orgresearchgate.net Key signals are observed for the carboxylate carbon (C1), the carbons adjacent to it (C2, C3), and the terminal methyl carbon (ω-1) and its neighbors (ω-2, ω-3). aocs.org The remaining methylene carbons typically resonate in a narrow region, often referred to as the "methylene envelope". aocs.org For long-chain lead carboxylates like lead stearate and lead palmitate, the ¹³C NMR spectra have shown a doubling of resonances for the carbons closest to the lead ion. metmuseum.orgnsf.gov This suggests the presence of two different conformations of the fatty acid chains in the asymmetric unit. nsf.govnih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for Long-Chain Saturated Fatty Acids

Carbon Atom Approximate Chemical Shift (ppm) Reference
C1 (Carboxylate) ~180.6 aocs.org
C2 ~34.2 aocs.org
C3 ~24.8 aocs.org
Methylene Envelope ~29.3-29.8 aocs.org
ω-2 ~32.1 aocs.org
ω-1 (CH₂) ~22.8 aocs.org

²⁰⁷Pb-NMR Spectroscopy for Lead(II) Coordination States

²⁰⁷Pb NMR spectroscopy is a highly sensitive probe of the coordination environment around the lead(II) ion. researchgate.netresearchgate.netnih.gov The chemical shift of ²⁰⁷Pb is very sensitive to the local geometry and the nature of the ligands coordinated to the lead atom. researchgate.netresearchgate.net Solid-state ²⁰⁷Pb NMR studies have been instrumental in differentiating between various lead carboxylates and understanding their structural differences. rsc.orgnsf.gov

Studies have shown that lead carboxylates can be categorized into two groups based on their ²⁰⁷Pb NMR parameters. rsc.org Shorter-chain lead carboxylates (C6-C8) exhibit a large chemical shift anisotropy (span) of around 2600–2700 ppm, which is characteristic of a hemidirected coordination geometry where the ligands are arranged on one side of the lead ion. rsc.org In contrast, longer-chain lead carboxylates (C9 and longer), including analogs of lead icosanoate, have a smaller span, suggesting a more symmetric, holodirected coordination environment. rsc.org The isotropic chemical shifts also differ between these groups. rsc.org These findings are crucial for understanding the structure of lead soaps and their formation mechanisms. nsf.govnih.govnsf.gov

Table 3: ²⁰⁷Pb NMR Parameters for Lead Carboxylates

Compound Family Coordination Geometry Approximate Span (ppm) Reference
Short-chain (C6-C8) Hemidirected 2600-2700 rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis absorption spectroscopy provides information about the electronic transitions within the lead(II) icosanoate molecule. The spectra of lead(II) alkanoates are characterized by absorption bands in the UV region, typically between 200 and 280 nm. csic.es These absorptions are attributed to 6s² → 6s6p electronic transitions of the Pb(II) ion. csic.es In some cases, a ligand-to-metal charge transfer (LMCT) band can be observed, for example, an S⁻ → Pb²⁺ transition in lead-thiolate complexes, which appears at a specific wavelength in the UV-Vis spectrum. nih.gov The position and intensity of these bands can be influenced by the coordination environment of the lead ion.

Advanced Spectroscopic Methods for Elemental Lead Analysis (Applicable to compound decomposition products)

The quantitative determination of elemental lead, particularly following the decomposition of organometallic compounds such as lead(II) icosanoate, necessitates highly sensitive and specific analytical techniques. Advanced spectroscopic methods are indispensable for this purpose, offering the precision required for trace and ultra-trace analysis. These methods are crucial for understanding the environmental fate and potential impact of lead-containing compounds. The following sections detail the principles and applications of key spectroscopic techniques used for the analysis of elemental lead.

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and selective analytical technique for the detection and quantification of elements, including lead (Pb). ontosight.ai The fundamental principle of AAS is based on the absorption of light by free atoms in their ground state. drawellanalytical.comelgalabwater.com For lead analysis, a sample, typically after acid digestion to ensure all lead is in a soluble form, is introduced into an atomizer, which can be a flame (Flame AAS or FAAS) or a graphite (B72142) furnace (Graphite Furnace AAS or GF-AAS). ontosight.aielgalabwater.com The atomizer's high temperature converts the lead into a vapor of free atoms. drawellanalytical.com A light beam from a hollow cathode lamp containing lead is then passed through the atomized sample. oiv.inttechnologynetworks.com The lead atoms in the sample absorb light at specific wavelengths, most commonly 283.3 nm or 217.0 nm. ontosight.aioiv.inttechnologynetworks.com The amount of light absorbed is directly proportional to the concentration of lead atoms in the sample, following the Beer-Lambert Law. technologynetworks.com A detector measures the reduction in light intensity, and this absorbance value is used to determine the lead concentration by comparing it to a calibration curve prepared from standard solutions of known lead concentrations. technologynetworks.com

GF-AAS offers significantly higher sensitivity than FAAS, with detection limits often in the parts per billion (ppb) or even lower range, making it particularly suitable for trace analysis of lead in environmental and biological samples. elgalabwater.comtechnologynetworks.com The technique is widely used for environmental monitoring, food safety analysis, and clinical toxicology. ontosight.aielgalabwater.com For instance, research has demonstrated the use of GF-AAS for the determination of lead in whole blood and urine, achieving a linearity range of 10.0 to 100.0 µg/L with a high correlation coefficient. nih.gov Another study on the analysis of lead in roadside soils using FAAS reported lead concentrations varying from 36.47 to 43.42 mg/kg. medcraveonline.com

Key Parameters for Lead Analysis by AAS:

ParameterTypical Value/SettingSource
Wavelength 283.3 nm oiv.intmvpsvktcollege.ac.in
Light Source Hollow-cathode lamp (lead) oiv.int
Atomizer Flame (Air-Acetylene) or Graphite Furnace ontosight.aielgalabwater.com
Slit Width 0.5 nm oiv.int
Lamp Intensity 5 mA oiv.int
Background Correction Zeeman effect or Deuterium lamp oiv.intnih.gov

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful technique for the simultaneous multi-element analysis of trace elements, including lead. ojp.govtaylorandfrancis.com The principle of ICP-AES is based on the emission of light from excited atoms and ions. taylorandfrancis.comrubiconscience.com.au A liquid sample, often following acid digestion, is introduced into a nebulizer which creates a fine aerosol. rubiconscience.com.auepa.gov This aerosol is then transported by a flow of argon gas into the core of an argon plasma. rubiconscience.com.auepa.gov The plasma, which reaches temperatures of 6,000 to 10,000 K, desolvates, vaporizes, atomizes, and excites the lead atoms and ions. taylorandfrancis.comlibretexts.org

As the excited electrons in the lead atoms and ions relax to their ground state, they emit photons of light at characteristic wavelengths. rubiconscience.com.aulibretexts.org The intensity of the emitted light at a specific wavelength, such as 220.353 nm for lead, is directly proportional to the concentration of lead in the sample. epa.gov A spectrometer separates the emitted light into its constituent wavelengths, and a detector measures the intensity of the light at the selected wavelength. epa.gov

ICP-AES is known for its high sensitivity, wide linear dynamic range, and the ability to analyze multiple elements simultaneously. taylorandfrancis.comijrpc.com It is a versatile method applicable to a wide variety of matrices, including the determination of lead in particulate matter collected on filters. epa.gov Research has demonstrated the successful application of ICP-AES for the multi-element analysis of bullet lead, where it was used to determine the concentrations of silver, bismuth, arsenic, copper, antimony, and tin in addition to lead. ojp.gov In another study, an on-line preconcentration system coupled with ICP-AES achieved a detection limit of 0.2 ng/mL for lead in tap water. researchgate.net

Research Findings for Lead Analysis by ICP-AES:

Sample MatrixDigestion/PreparationKey FindingsSource
Bullet Lead Dissolved in acidDetermined concentrations of Ag, Bi, As, Cu, Sb, and Sn alongside Pb. No significant inter-element interferences were observed. ojp.gov
Tin-Lead Solder Dissolved in HCl and HNO₃A 4 g/l solder solution was suitable for analyzing trace impurities with good precision and accuracy. chimia.ch
Candies Wet digestion with nitric and perchloric acidThe method was validated with relative recoveries between 80.0% and 119.0% and detection limits of 0.04–2.25 mg kg⁻¹. mdpi.com
Beer Direct analysis after degassingNo significant difference was found for Cu and Mn determination compared to GFAAS and ICP-AES after decomposition. researchgate.net

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that uses a high-energy laser pulse to ablate a small amount of material from a sample's surface and create a plasma. olemiss.eduijpsjournal.com The intense heat of the plasma atomizes and excites the constituent elements, including lead. olemiss.edu As the excited atoms and ions in the plasma cool, they emit light at their characteristic wavelengths, creating a unique spectral fingerprint for each element. libretexts.orgijpsjournal.com A spectrometer collects and analyzes this light to identify and quantify the elemental composition of the sample. mdpi.com One of the major advantages of LIBS is its ability to analyze solids, liquids, and gases with minimal to no sample preparation, making it a rapid and versatile analytical tool. ijpsjournal.comresearchgate.net

To enhance the sensitivity of LIBS, it can be combined with Laser-Induced Fluorescence (LIF). researchgate.netcanada.ca In the LIBS-LIF technique, a second laser, tuned to a specific resonant wavelength of the target element (in this case, lead), is used to re-excite the atoms in the plasma created by the initial ablation laser. researchgate.netcanada.ca This selective re-excitation significantly increases the fluorescence signal from the target element, leading to much lower detection limits compared to LIBS alone. canada.carsc.org

The LIBS-LIF combination has been successfully applied to the ultra-trace analysis of lead in various matrices. For example, a study on lead detection in water using a resin-enrichment method combined with LIBS-LIF reported a detection limit of 88 ng L⁻¹, a significant improvement over LIBS alone. rsc.org Another study demonstrated that LIBS-LIF could be used for the rapid and sensitive analysis of lead in medicinal herbs, achieving a detection limit of 0.13 ppm. nih.gov Research on lead detection in rhododendron leaves using LIBS-LIF showed a substantial enhancement of the Pb I 405.78 nm signal and achieved detection limits as low as 0.054 mg/kg. nih.gov

Comparative Detection Limits for Lead:

TechniqueMatrixDetection LimitSource
LIBS-LIF with Resin Enrichment Water88 ng L⁻¹ rsc.org
LIBS-LIF Medicinal Herbs (Rheum officinale)0.13 ppm nih.gov
LIBS-LIF Rhododendron Leaves0.054 mg/kg nih.gov
LIBS-LIF Water3.2 x 10⁻⁹ researchgate.net
LIBS-LIF Brass1.5 ppm (single-shot), 0.2 ppm (100 shots) canada.ca
LA-LIF Waterjet4.3 ppm researchgate.net

Computational and Theoretical Modeling of Lead Ii Icosanoate Systems

Quantum Chemical Investigations of Lead(II) Electronic Structurewikipedia.org

Quantum chemical methods are essential for probing the electronic environment of the lead(II) ion, particularly its distinctive "lone pair" of electrons. nih.govnih.gov Studies on various Pb(II) complexes have established a theoretical framework that is directly applicable to lead(II) icosanoate. arxiv.orgmdpi.com

Molecular Orbital (MO) theory explains the bonding in lead(II) complexes as a combination of atomic orbitals from the metal and the ligands to form molecular orbitals that extend over the molecule. libretexts.orgstudysmarter.co.uk In the case of lead(II) icosanoate, the interaction is primarily between the frontier orbitals of the Pb(II) ion and the carboxylate group of the icosanoate ligand.

Theoretical investigations into Pb(II) complexes show that their bonding and structure are predominantly governed by the lead atom's 6s and 6p subshells. nih.govarxiv.org The complexation of the Pb²⁺ ion can be understood through the interaction of its filled 6s² electrons and its vacant 6p orbitals with the orbitals of the ligand. mdpi.com The 5d orbitals are generally too low in energy and spatially contracted to participate significantly in bonding, while the 6d orbitals are too high in energy to be involved. mdpi.com The combination of ligand orbitals with the lead 6s and 6p orbitals results in the formation of bonding and higher-energy antibonding molecular orbitals. youtube.com The distribution of electrons within these orbitals dictates the stability and geometry of the resulting complex. libretexts.org

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals from a quantum calculation into localized bonds and lone pairs that correspond to familiar Lewis structures. uni-muenchen.defaccts.de For lead(II) icosanoate, NBO analysis would characterize the Pb-O bonds between the lead ion and the carboxylate head of the icosanoate ligand.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.denumberanalytics.com These interactions describe the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. numberanalytics.comresearchgate.net In the lead(II)-icosanoate system, the lone pair orbitals on the carboxylate oxygen atoms act as donor NBOs, while the empty, non-Lewis orbitals on the Pb(II) center, primarily of 6p character, serve as acceptor NBOs. nih.govarxiv.org The stabilization energy associated with these donor-acceptor interactions is a measure of the charge transfer and covalent character of the Pb-O bond.

Natural Population Analysis (NPA), a component of the NBO method, calculates the partial charges on each atom. uni-muenchen.deresearchgate.net NPA would provide the charge distribution in lead(II) icosanoate, quantifying the degree of ionicity in the bonding by revealing the extent to which the lead center has a +2 charge and how much negative charge resides on the carboxylate oxygens.

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization, providing a clear mapping of core electrons, covalent bonds, and lone pairs. wikipedia.orgtaylorandfrancis.com It is particularly useful for understanding the stereochemical activity of the 6s² lone pair in heavy p-block elements like lead. nih.gov

Analysis of various Pb(II) complexes has shown that the nature of the ligand influences the topology of the ELF basin associated with the lead valence electrons. nih.govmdpi.com For ligands that are strong electron donors, such as the anionic carboxylate of the icosanoate, the ELF analysis is expected to reveal a single, large, and directional valence basin on the lead atom. mdpi.com This basin represents the stereochemically active lone pair, which occupies space in the coordination sphere and is responsible for the frequently observed hemidirected coordination geometries, where the ligands are arranged on one side of the lead ion. mdpi.comacademie-sciences.frresearchgate.net

Density Functional Theory (DFT) Calculations for Structural and Electronic Propertieswikipedia.orgacademie-sciences.fr

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure and properties of many-body systems like molecules and materials. wikipedia.orgimperial.ac.uk It is particularly effective for predicting the geometry and spectroscopic behavior of heavy-element complexes. kg.ac.rs

DFT calculations are employed to find the lowest-energy structure of a molecule by optimizing its geometric parameters, such as bond lengths and angles. researchgate.net For lead(II) icosanoate, DFT would predict the Pb-O bond lengths and the O-Pb-O angles of the carboxylate coordination. Studies on other lead(II) complexes show a wide range of Pb-O bond distances, typically from 2.3 Å to over 2.8 Å, reflecting the flexible coordination environment of the Pb(II) ion. mdpi.comacademie-sciences.frlabxing.com For instance, a DFT study on lead adsorption on hydroxyapatite (B223615) calculated a Pb(II)-O bond distance of 2.52 Å. frontiersin.org

DFT optimizations also reveal the bonding characteristics, such as the preferred coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). rasayanjournal.co.in The calculations can confirm the hemidirected geometry that is expected due to the influence of the stereochemically active lone pair. mdpi.comacademie-sciences.fr The partial density of states (PDOS) can also be analyzed to determine the contribution of different atomic orbitals to the bonding, identifying which atoms are most likely to interact with other species. mdpi.com

Table 1: Representative Pb-O Bond Distances in Various Lead(II) Compounds This table presents a selection of experimentally determined and computationally calculated lead-oxygen bond lengths from different lead(II) compounds, illustrating the typical range that would be expected for lead(II) icosanoate.

Compound/SystemPb-O Bond Length (Å)MethodCoordination Detail
[Pb(2MeOBz)₂(H₂O)₂]2.42 - 2.72X-rayChelating carboxylate and aqua ligand mdpi.com
[Pb(2MeOBz)₂(H₂O)₂]2.804X-rayBridging carboxylate mdpi.com
Pb₂(phen)₄(μ-C₄H₄O₄)(NO₃)₂< 2.75X-rayAsymmetric chelation academie-sciences.fr
Pb(H₂L2)(H₂BTC)2.32 - 2.72X-rayBidentate chelating carboxylate labxing.com
Pb(II) on Hydroxyapatite2.52DFTAdsorbed Pb(II) ion to surface oxygen frontiersin.org

Data sourced from multiple lead(II) complexes to provide a comparative basis.

DFT and its extensions, like Time-Dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. nih.govmdpi.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For lead(II) icosanoate, the most informative vibrations are the asymmetric νₐₛᵧₘ(COO⁻) and symmetric νₛᵧₘ(COO⁻) stretches of the carboxylate group. The calculated frequency difference, Δν = [νₐₛᵧₘ(COO⁻) – νₛᵧₘ(COO⁻)], is highly diagnostic of the carboxylate coordination mode. rasayanjournal.co.in A large separation often indicates monodentate coordination, while a smaller separation suggests bidentate or bridging modes. rasayanjournal.co.in

Table 2: Correlation of IR Frequency Separation (Δν) with Carboxylate Bonding Mode This table, based on empirical observations and theoretical support for lead(II) carboxylates, shows how the calculated difference in carboxylate stretching frequencies can be used to determine the bonding mode.

Δν = [νₐₛᵧₘ(COO⁻) – νₛᵧₘ(COO⁻)] (cm⁻¹)Probable Coordination Mode
> 200Monodentate rasayanjournal.co.in
< 200Chelating or Bridging rasayanjournal.co.in

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is used to compute NMR chemical shifts (e.g., ¹³C, ²⁰⁷Pb). nih.gov These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and assigning peaks to specific atoms within the molecule.

UV-Visible Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions. mdpi.comscirp.org For a complex like lead(II) icosanoate, the transitions are likely to be dominated by ligand-to-metal charge transfer (LMCT), where an electron is excited from an orbital primarily located on the icosanoate ligand to an orbital on the lead(II) ion.

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations of metal carboxylate systems, such as lead(II) icosanoate, typically involve defining a force field that describes the potential energy of the system as a function of its atomic coordinates. mdpi.com This force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces. The simulation begins from an initial configuration and proceeds in small time steps, calculating the forces on each atom and updating their positions and velocities. wustl.edu

Research findings from simulations on related long-chain carboxylate systems demonstrate that the hydrocarbon tails exhibit significant dynamic behavior. researchgate.net In a simulated aggregate or layered structure of lead(II) icosanoate, the icosanoate chains would be expected to undergo various motions, including rotations around carbon-carbon single bonds and collective motions that influence the packing and phase behavior of the material. Simulations can quantify the degree of order and the dynamic fluctuations within the hydrocarbon regions. arxiv.org Furthermore, MD simulations are crucial for understanding how the system responds to changes in temperature and pressure, providing insights into phase transitions and thermal stability. nih.gov

Table 1: Typical Parameters for a Molecular Dynamics Simulation of a Lead(II) Icosanoate System This table presents a hypothetical but representative set of parameters for conducting an MD simulation on a lead(II) icosanoate system, based on standard practices for similar metal-organic compounds.

Parameter Value / Description Purpose
System Size ~100-500 molecules To create a representative bulk phase while managing computational cost.
Force Field Combination (e.g., ClayFF for Pb-O, AMBER for organic chains) mdpi.com To accurately model the interatomic and intramolecular interactions.
Ensemble NPT (Isothermal-Isobaric) To simulate the system under constant temperature and pressure, mimicking laboratory conditions. wustl.edu
Temperature 300 K (or range for thermal studies) To study the system's behavior at room temperature or across a temperature gradient.
Pressure 1 atm To maintain standard atmospheric pressure.
Time Step 1-2 femtoseconds (fs) To ensure numerical stability while capturing atomic vibrations.
Simulation Length 50-200 nanoseconds (ns) To allow the system to reach equilibrium and to sample conformational space adequately. mdpi.com

| Boundary Conditions | Periodic Boundary Conditions | To eliminate surface effects and simulate a bulk, infinite system. wustl.edu |

Molecular Docking Studies for Ligand-Metal Ion Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or, in this case, a metal ion) to form a stable complex. researchgate.net It is widely used in drug discovery and materials science to understand the fundamental principles of molecular recognition. nih.govjournaljpri.com For lead(II) icosanoate, molecular docking can be employed to investigate the specific binding geometry and energy of the icosanoate ligand's carboxylate headgroup with the lead(II) ion.

The process involves treating the lead ion and the icosanoate ligand as interacting entities. A scoring function is used to evaluate the "fitness" of different binding poses, estimating the free energy of binding. jpionline.org Lower binding energy scores typically indicate a more stable and favorable interaction. These studies can reveal the precise nature of the metal-ligand bond, including bond lengths, bond angles, and the contribution of different types of forces. mdpi.comnsf.gov

In the context of lead(II) icosanoate, docking studies would focus on the coordination of the carboxylate oxygen atoms to the Pb(II) center. The results would likely show a strong electrostatic interaction between the negatively charged oxygen atoms and the positively charged lead ion. inderscience.com The stereochemical activity of the 6s lone pair of electrons on the Pb(II) ion can lead to hemidirected coordination geometries, where the ligands are arranged on only one side of the metal center, which can also be explored through these computational models. mdpi.comnih.gov By analyzing the top-ranked docking poses, researchers can gain a static but detailed picture of the primary coordination sphere around the lead ion.

Table 2: Conceptual Findings from a Molecular Docking Study of Icosanoate and Lead(II) This table illustrates the type of data that would be generated from a molecular docking simulation, predicting the binding characteristics between an icosanoate ligand and a Pb(II) ion.

Parameter Predicted Value / Description Significance
Binding Energy -5 to -10 kcal/mol (estimated) mdpi.com Indicates a strong, spontaneous binding affinity between the ligand and the metal ion.
Predicted Pb-O Bond Length 2.4 - 2.8 Å (estimated) Defines the geometry of the primary coordination sphere.
Coordination Geometry Bidentate (Chelating or Bridging) Describes how the two carboxylate oxygens bind to one or more lead ions.
Key Interactions Electrostatic, van der Waals Identifies the fundamental forces responsible for the stability of the complex.

| Ligand Pose | Tilted-Bridge Geometry arxiv.org | Predicts the most stable orientation of the carboxylate group relative to the lead ion. |


Non Biological Environmental Fate and Speciation of Lead Ii Icosanoate

Dissolution and Hydrolysis Processes in Abiotic Aquatic Environments

The chemical form, or speciation, of lead(II) ions in aqueous solutions is intricately linked to the pH of the water. springerprofessional.de This relationship dictates the solubility, mobility, and bioavailability of the lead.

Acidic to Neutral Conditions (pH < 7): In environments with a pH below 7, the predominant species of dissolved lead is the simple hydrated lead(II) dication (Pb²⁺(aq)). technologynetworks.commdpi.com At a pH below 6, positively charged Pb(II) species are dominant. researchgate.net Computational studies support a hemidirected hexacoordinate structure for the aqualead(II) ion (Pb(H₂O)₆²⁺). libretexts.org

Alkaline Conditions (pH > 7): As the pH increases above 7, the speciation of lead becomes more complex, with hydrolysis leading to the formation of various lead-hydroxide complexes. researchgate.netindustrialchemicals.gov.au Species such as Pb(OH)⁺ and the neutral, sparingly soluble Pb(OH)₂ become more prevalent. mdpi.comresearchgate.net The formation of Pb(OH)₂ begins at a pH of approximately 8.0. industrialchemicals.gov.au

The distribution of these species significantly influences the environmental behavior of lead.

In natural waters, which contain various anions, lead(II) ions readily form inorganic complexes that can significantly reduce their solubility through precipitation.

Lead Hydroxides: As pH increases, the concentration of hydroxide (B78521) ions (OH⁻) rises, leading to the formation of lead(II) hydroxide (Pb(OH)₂), a white precipitate with low solubility. openedition.orgspringerprofessional.de This precipitation is a key mechanism for controlling lead concentrations in alkaline waters.

Lead Carbonates: In the presence of dissolved inorganic carbon (DIC), lead(II) forms carbonate complexes. Under alkaline conditions, the formation of lead carbonate (PbCO₃, cerussite) and lead hydroxy-carbonate (Pb₃(CO₃)₂(OH)₂, hydrocerussite) complexes is a dominant process. technologynetworks.commdpi.com These carbonate salts have low solubility and their precipitation is a critical factor in the immobilization of lead in many natural water systems. technologynetworks.comcoolmag.net The specific carbonate solid that controls solubility shifts from cerussite to the more stable hydrocerussite as pH increases. mdpi.comijraset.com

Other Complexes: Other anions commonly found in the environment, such as chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻), can also form insoluble lead precipitates like lead(II) chloride (PbCl₂) and lead(II) sulfate (PbSO₄), further controlling the environmental concentration of dissolved lead. openedition.orgspringerprofessional.de

Abiotic Degradation Pathways and Mechanisms

The degradation of lead(II) icosanoate in the environment occurs primarily through non-biological pathways such as hydrolysis and photolysis. These processes break down the compound into simpler, and potentially different, chemical entities.

Hydrolysis is a primary abiotic degradation mechanism for lead(II) icosanoate, as it is for other metal soaps and esters. technologynetworks.comindustrialchemicals.gov.aursc.org The reaction involves the cleavage of the ester-like bond between the lead cation and the carboxylate anion by water. industrialchemicals.gov.au Environmental factors, particularly humidity and temperature, drive these reactions. technologynetworks.com

Photolytic transformation, or photodegradation, is another significant abiotic pathway for the degradation of lead(II) icosanoate. This process is initiated by the absorption of sunlight. industrialchemicals.gov.au Compounds with chromophores, which absorb light, can become energized, leading to chemical reactions such as the cleavage of chemical bonds. industrialchemicals.gov.auup.ac.za

Studies on PVC films containing dibasic lead stearate (B1226849), a similar lead carboxylate, have shown that the lead stabilizer interacts with UV light, leading to its progressive consumption over time. cerist.dzservice.gov.uk This indicates that the lead carboxylate structure is susceptible to photolytic degradation. Transition metal carboxylates, in general, are known to act as pro-degradants, enhancing photodegradation through catalytic cycles that generate free radicals. These radicals can then react with the organic part of the molecule (the icosanoate chain), leading to chain scission and oxidation. rsc.org While direct photolysis of the lead-carboxylate bond can occur, indirect photolysis, involving reactions with photochemically produced reactive species like singlet oxygen, is also a possible degradation route for the organic portion of the molecule.

Sorption and Partitioning Phenomena in Non-Biological Matrices

Once released into the environment, the components of lead(II) icosanoate are subject to sorption and partitioning, which control their mobility and distribution in soil and sediment. The ionic lead (Pb²⁺) released upon dissolution is the primary actor in these phenomena.

Lead is generally considered to have low mobility in soil and sediment because it strongly binds to solid-phase components. cerist.dz The partitioning behavior is complex and depends significantly on soil properties, with pH and clay content being the main determinants. cerist.dz The adsorption of lead onto soil generally increases as the soil pH increases. cerist.dz

Mechanisms of lead sorption in soils include:

Ion Exchange: At lower pH values (below 5.6-6.0), ion exchange is a major mechanism for lead adsorption. coolmag.net

Complexation with Organic Matter: Soil organic matter can form complexes with Pb²⁺ ions. coolmag.net

Precipitation: As discussed previously, at higher pH, particularly in soils containing carbonates, lead fixation is dominated by the precipitation of lead carbonates like cerussite. coolmag.net

The soil/sediment-water partition coefficient (Kd) is used to quantify the extent of sorption. Measured Kd values for lead(II) in soil are highly variable, ranging from 150 L/kg to 44,580 L/kg, reflecting the strong influence of soil-specific properties. cerist.dz This strong sorption to soil and sediment particles effectively immobilizes the lead, reducing its transport in the environment. cerist.dz

Interaction with Inorganic Particulates and Mineral Surfaces

Once dissociated in the environment, the released lead(II) ions exhibit strong interactions with a variety of inorganic particulates and mineral surfaces. This partitioning behavior significantly influences the transport and bioavailability of lead in soil and aquatic systems.

Detailed research findings indicate that the sorption of Pb²⁺ to mineral surfaces is a complex process influenced by several factors, including pH, the type of mineral, and the presence of other ions. researchgate.net At pH values below 5.6-6.0, the primary mechanism for lead removal from the solution is adsorption onto mineral surfaces through ion exchange. researchgate.net In this process, Pb²⁺ ions can displace other cations, such as Ca²⁺, from the mineral lattice. researchgate.net

The interaction of lead(II) ions is particularly strong with iron and manganese oxides and hydroxides, as well as with clay minerals like montmorillonite (B579905) and zeolites. researchgate.net The high affinity of Pb²⁺ for these surfaces is attributed to the formation of inner-sphere complexes, where the lead ion binds directly to the mineral surface. This strong binding can lead to the immobilization of lead, reducing its availability to plants and other organisms. researchgate.net In soils with a pH greater than 5.6-6.0, especially those containing carbonates, the precipitation of lead carbonate (PbCO₃), also known as cerussite, becomes the dominant mechanism for lead fixation. researchgate.net The formation of other highly stable lead minerals, such as pyromorphite (B1263725) (a lead phosphate), can also effectively immobilize lead in the environment. researchgate.net

The table below summarizes the key interaction mechanisms of lead(II) ions with different inorganic particulates.

Inorganic ParticulatePrimary Interaction Mechanism with Pb²⁺Environmental Significance
Clay Minerals (e.g., Montmorillonite) Ion Exchange, Surface ComplexationHigh sorption capacity, leading to lead immobilization in soils and sediments. researchgate.net
Iron and Manganese Oxides/Hydroxides Adsorption, Formation of Inner-Sphere ComplexesStrong binding of lead, significantly reducing its mobility and bioavailability. researchgate.net
Carbonates Precipitation (formation of PbCO₃)Dominant fixation mechanism in alkaline soils, leading to long-term immobilization. researchgate.net
Zeolites Ion Exchange, Penetration into Interlayer SpaceEffective in sequestering lead from contaminated water. researchgate.net

Sorption to Dissolved Organic Matter (excluding biological processes)

Dissolved organic matter (DOM) in aquatic and soil environments plays a crucial role in the speciation and transport of lead(II) ions. DOM, which includes substances like humic and fulvic acids, can form stable complexes with Pb²⁺. industrialchemicals.gov.auresearchgate.net These complexation reactions can either enhance or reduce the mobility and bioavailability of lead, depending on the nature of the DOM and the environmental conditions.

Research has shown that lead has a strong affinity for the carboxylic and phenolic functional groups present in humic substances. researchgate.net The formation of these lead-DOM complexes can keep lead in the dissolved phase, potentially increasing its transport in surface and groundwaters. industrialchemicals.gov.au However, the interaction is complex. For instance, in some cases, the presence of humic acid can decrease the adsorption of Pb²⁺ onto mineral surfaces like montmorillonite clay. researchgate.net This is because the humic acid itself can adsorb onto the mineral surface, blocking potential binding sites for lead. researchgate.net

Fluorescence spectroscopy studies have helped to elucidate the binding mechanisms between lead and different components of DOM. These studies have identified protein-like, fulvic acid-like, and humic acid-like substances as the primary components of DOM that interact with metals. nih.gov The quenching of fluorescence from these components upon binding with lead provides insights into the complexation process. nih.gov

Predictive Modeling of Environmental Behavior Using Analogous Lead(II) Fatty Acid Salts

Due to the limited availability of specific experimental data for lead(II) icosanoate, predictive modeling using data from analogous lead(II) fatty acid salts is a valuable approach to estimate its environmental behavior. industrialchemicals.gov.au Lead(II) salts of other long-chain fatty acids, such as lead stearate (C18), share structural and chemical similarities with lead(II) icosanoate (C20). industrialchemicals.gov.auindustrialchemicals.gov.au These compounds are all sparingly soluble in water and are expected to exhibit similar environmental fate and ecotoxicity profiles, primarily driven by the release of Pb²⁺ ions. industrialchemicals.gov.auindustrialchemicals.gov.au

A key trend observed for metallic soaps is that their water solubility decreases as the length of the fatty acid carbon chain increases. industrialchemicals.gov.au Therefore, it can be predicted that lead(II) icosanoate will be less soluble than lead stearate. industrialchemicals.gov.au This lower solubility would result in a slower release of Pb²⁺ ions into the environment.

Predictive models for environmental fate and transport often utilize parameters such as the octanol-water partition coefficient (Kow) and water solubility to estimate the distribution of a chemical in different environmental compartments. itrcweb.orgmdpi.com While specific values for lead(II) icosanoate are scarce, data from analogous compounds can be used as surrogates. The table below presents a comparison of physical and chemical properties for a series of lead(II) fatty acid salts, which can be used to infer the properties of lead(II) icosanoate.

Compound NameChemical FormulaMolecular Weight ( g/mol )Water SolubilityPredicted Trend for Lead(II) Icosanoate
Lead(II) Myristate C₂₈H₅₄O₄Pb661.94More soluble than Lead(II) Palmitate industrialchemicals.gov.au-
Lead(II) Palmitate C₃₂H₆₂O₄Pb718.05Sparingly Soluble industrialchemicals.gov.au-
Lead(II) Stearate C₃₆H₇₀O₄Pb774.15Sparingly Soluble industrialchemicals.gov.au-
Lead(II) Icosanoate C₄₀H₇₈O₄Pb830.26Expected to be less soluble than Lead(II) Stearate industrialchemicals.gov.auLower solubility, slower Pb²⁺ release
Lead(II) Behenate C₄₄H₈₆O₄Pb886.37Less soluble than Lead(II) Stearate industrialchemicals.gov.au-

By utilizing such comparative data, environmental fate models can provide estimations of how lead(II) icosanoate will partition between soil, water, and sediment, and its potential for long-range transport. itrcweb.org These models are crucial tools for conducting risk assessments for chemicals where extensive experimental data is lacking. mdpi.comacs.org

Advanced Analytical Methodologies for Lead Ii Icosanoate in Non Biological Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of lead soaps, allowing for the separation of the complex matrix to identify and quantify its components. chromatographytoday.com The choice between gas and liquid chromatography typically depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of the organic fatty acid component of lead(II) icosanoate. Since the long-chain icosanoic acid is not sufficiently volatile for direct GC analysis, a chemical derivatization step is required. The most common approach is the conversion of the fatty acid into its more volatile fatty acid methyl ester (FAME). who.int This is often achieved through transmethylation using reagents like boron trifluoride (BF₃) in methanol (B129727) or a base-catalyzed reaction with sodium or potassium hydroxide (B78521) in methanol. perlan.com.pl

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "fingerprint" for identification. nih.gov Analysis of lead soaps from historical oil paintings has successfully used GC-MS to identify the constituent fatty acids, such as palmitic and stearic acids, which are structurally similar to icosanoic acid. metmuseum.orgnationalgallery.org.ukresearchgate.net

Below is a table summarizing typical parameters for the GC-MS analysis of fatty acids.

Table 1: Typical GC-MS Parameters for FAME Analysis

Parameter Setting Purpose
Injector Temperature 250 °C Ensures rapid volatilization of the sample.
Column Type Fused silica (B1680970) capillary column (e.g., Elite-1, DB-5ms) Provides high-resolution separation of FAMEs.
Oven Program Initial temp 110°C, ramp 10°C/min to 200°C, then 5°C/min to 280°C Creates a temperature gradient to elute compounds with different boiling points over time. scielo.org.mx
Carrier Gas Helium Inert gas that carries the sample through the column.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns for library matching. nih.gov
Mass Scan Range 40-550 Da Covers the expected mass range for FAME fragments. scielo.org.mx

| Ion Source Temp. | 230-280 °C | Maintains the ionized sample in the gas phase. nih.govscielo.org.mx |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly vital tool for the analysis of non-volatile and thermally labile compounds like intact metal carboxylates or their larger aggregates. nih.gov Unlike GC-MS, LC-MS often does not require derivatization, allowing for the analysis of the compound in a form closer to its native state. thermofisher.com

In this technique, the sample is dissolved in a suitable solvent and passed through a liquid chromatography column. Separation is achieved based on the analyte's affinity for the stationary phase, with chemistries like reversed-phase (RPLC) being common for lipids. thermofisher.com The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds. thermofisher.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity. A specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. uab.edu This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves quantification. While less documented for lead soaps compared to GC-MS, LC-MS/MS offers high potential for characterizing the intact lead(II) icosanoate complex and studying its degradation pathways. lcms.cz

Sample Preparation and Preconcentration Strategies

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte to a level suitable for instrumental detection.

Solid Phase Extraction (SPE) is a widely used technique for the selective isolation and preconcentration of lead(II) ions from a sample matrix prior to analysis by atomic spectroscopy. epa.gov The method involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent, achieving preconcentration. scielo.br

Various sorbents have been developed for lead extraction, including:

Strong Acid Cation Exchange Resins: Materials like Dowex Marathon C retain Pb(II) ions from the sample solution. epa.gov

Chelating Resins: Resins functionalized with chelating agents, such as Amberlite XAD-1180 modified with Pyrocatechol Violet, show high selectivity for lead ions. scielo.br

Carbon Nanotubes (CNTs): Multiwall carbon nanotubes (MWCNTs) have been used as a solid sorbent for lead preconcentration, offering a high surface area for adsorption. nih.gov

Magnetic Nanoparticles: Nanoparticles like ZnO@Fe₃O₄ provide a high surface area and can be easily separated from the sample solution using an external magnet, simplifying the extraction process. nih.gov

The efficiency of SPE depends on parameters such as sample pH, flow rate, eluent type, and concentration. epa.govnih.gov

Table 2: Comparison of Selected SPE Methods for Lead(II) Preconcentration

Sorbent Material Optimal pH Eluent Recovery (%) Preconcentration Factor Reference
Dowex Marathon C Resin - 4 M HCl ≥ 95% 250 epa.gov
Amberlite XAD-1180/PV 8-9 1 M HNO₃ > 95% - scielo.br
Oxidized MWCNTs 4.7 1.0 M HNO₃ > 99% 118 nih.gov

To determine the total lead content in a sample of lead(II) icosanoate, the material must be completely broken down to liberate the lead ions from the organic matrix. This is typically achieved through acid digestion. rocker.com.tw The choice of method depends on the sample matrix and the required detection limits.

Open-Vessel Acid Digestion: This classical method involves heating the sample with concentrated acids (e.g., nitric acid, hydrochloric acid, hydrogen peroxide) on a hot plate. researchgate.net While effective, it can be time-consuming and risks the loss of volatile elements and sample contamination from the environment.

Microwave-Assisted Acid Digestion: This modern approach uses closed-vessel digestion where the sample and acids are heated by microwave energy. plos.org This technique offers significant advantages, including much faster digestion times, reduced acid consumption, lower risk of contamination, and prevention of volatile analyte loss. plos.org A mixture of nitric acid and hydrogen peroxide is commonly used to effectively decompose organic matrices. plos.org A sequential digestion protocol has also been developed to measure both leachable and total lead in a single sample. nih.gov

Following digestion, the resulting solution is diluted and analyzed for total lead content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS). nih.govredalyc.org

Method Validation and Quality Assurance in Chemical Analysis

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. researchgate.net It is a mandatory requirement for accredited laboratories and ensures the reliability and comparability of results. solubilityofthings.com Quality Assurance (QA) encompasses all the systematic actions necessary to provide adequate confidence that a process will satisfy the given requirements for quality. researchgate.netsolubilityofthings.com

Key performance parameters evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmacognosyasia.comekb.eg

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. ekb.egdost.gov.ph

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. ekb.egdost.gov.ph

Accuracy: The closeness of the measured value to the true or accepted reference value. It is often assessed through recovery studies on spiked samples or by analyzing Certified Reference Materials (CRMs). pharmacognosyasia.comdost.gov.ph

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). pharmacognosyasia.comdost.gov.ph

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. silae.it

Quality control (QC) procedures are implemented on a routine basis to ensure the method remains in a state of statistical control. olympianwatertesting.comwalshmedicalmedia.com This includes the regular analysis of blanks (to check for contamination), control samples (to monitor accuracy and precision), and participation in proficiency testing schemes. olympianwatertesting.comchromedia.org

Table 3: Key Method Validation Parameters

Parameter Definition
Linearity Demonstrates that the analytical response is proportional to the analyte concentration over a defined range.
Accuracy The closeness of agreement between a test result and the accepted reference value.
Precision The closeness of agreement between independent test results obtained under stipulated conditions.
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Specificity | The ability to assess unequivocally the analyte in the presence of other components. |

Materials Science Applications: Mechanistic and Structural Considerations Non Biological Focus

Application as Stabilizers in Polymer Formulations (e.g., Polyvinyl Chloride)

Lead(II) icosanoate, as part of the lead carboxylate family (often referred to as lead soaps), has been historically significant as a heat stabilizer for polyvinyl chloride (PVC). chembroad.comnexuspolychem.comscielo.br PVC is notoriously susceptible to thermal degradation at processing temperatures (above 70°C), which causes the elimination of hydrogen chloride (HCl) in an autocatalytic chain reaction. nih.gov This dehydrochlorination leads to the formation of conjugated double bonds (polyenes), resulting in severe discoloration, embrittlement, and loss of mechanical integrity. nih.gov Lead stabilizers are highly effective at mitigating this degradation, ensuring the polymer maintains its desired properties during manufacturing and throughout its service life. chembroad.comnexuspolychem.com

Mechanisms of Stabilization at the Molecular Level

The primary stabilization mechanism of lead(II) icosanoate and other lead-based stabilizers in PVC involves several key molecular interactions. The fundamental role is that of an efficient acid scavenger. During the initial stages of PVC degradation, unstable chlorine atoms (often at tertiary or allylic sites on the polymer chain) are released, initiating the "unzipping" of HCl molecules.

The lead stabilizer neutralizes the released hydrogen chloride, preventing the acid-catalyzed degradation cascade. The reaction product, lead chloride (PbCl₂), is a crucial component of this stabilization. Unlike the chlorides of other metals like zinc or cadmium, lead chloride is not a strong Lewis acid and therefore does not catalyze further dehydrochlorination. google.com Furthermore, PbCl₂ is insoluble in water and non-ionizable, which is particularly beneficial for PVC applications requiring long-term electrical insulation properties. google.com

Another aspect of the stabilization mechanism involves the interaction of the lead carboxylate with the PVC molecules through coordination bonds. The lead ions can bind to electron-rich sites on the polymer chain, effectively stabilizing labile chlorine atoms and preventing the initiation of degradation.

Impact on Material Microstructure and Performance

The incorporation of lead stabilizers like lead(II) icosanoate has a profound impact on the microstructure and performance of PVC products. Their primary benefit is imparting exceptional long-term thermal stability, allowing PVC to be processed at high temperatures without significant decomposition. chembroad.com This results in a more consistent and higher-quality final product.

The following table summarizes the typical effects of lead-based stabilizers on the properties of PVC.

PropertyUnstabilized PVCPVC with Lead-Based Stabilizer
Thermal Stability Poor; degrades rapidly at processing temperaturesExcellent; withstands high processing temperatures
Color Stability Prone to severe discoloration (yellowing to black)Good; maintains initial color for longer durations
Mechanical Strength Becomes brittle and loses integrity upon degradationExcellent; retains tensile strength and impact resistance
Weather Resistance Poor; susceptible to UV and environmental degradationGood; enhanced longevity in outdoor applications
Electrical Properties Can be compromised by ionic byproducts of degradationExcellent; reaction products are non-ionizable

Integration into Coatings, Paints, and Greases

Lead carboxylates, including long-chain variants like icosanoate, serve specific functions when integrated into coatings, paints, and greases. In paints and varnishes, lead compounds have traditionally been used as driers. They act as catalysts for the oxidative polymerization of drying oils, such as linseed oil, promoting the cross-linking of the oil to form a hard, durable film. While other lead carboxylates like lead octoate are more commonly cited for this purpose, the fundamental catalytic activity resides with the lead ion.

In more specialized applications, lead stearates—structurally similar to lead icosanoate—are used as anti-precipitation agents in paints. ias.ac.in They help to keep solid pigments evenly dispersed throughout the liquid medium, preventing settling and ensuring a consistent texture and finish. ias.ac.in

In the petroleum industry, lead carboxylates are employed as additives in lubricants and greases. They can function as corrosion inhibitors by forming a protective film on metal surfaces, shielding them from corrosive agents and extending the life of machinery. ias.ac.in The long fatty acid chain also contributes to the lubricating and thickening properties of greases. ias.ac.in

Potential in Advanced Composite Materials Development

While the use of lead(II) icosanoate as a primary structural reinforcement in advanced composites is not widely documented, its potential can be inferred from research on other metal-based fillers in polymer matrices. Fillers are added to polymers to enhance properties such as mechanical strength, thermal stability, or to introduce new functionalities like radiation shielding or piezoelectricity. mdpi.commdpi.comresearchgate.net

Lead compounds, particularly lead oxides and nitrates, have been investigated as fillers in polymer composites for radiation shielding applications due to lead's high atomic number and density, which make it effective at attenuating X-ray and gamma radiation. researchgate.netresearchgate.net It is plausible that lead(II) icosanoate could be explored as a functional filler in a polymer matrix where both radiation shielding and some degree of internal lubrication or plasticization are desired.

The development of such composites would require careful consideration of the interaction between the filler and the polymer matrix. A strong interfacial bond is crucial for effective load transfer from the matrix to the filler, which is necessary to improve mechanical properties. mdpi.com The long organic chain of the icosanoate anion might offer better compatibility and dispersion within certain polymer matrices compared to inorganic lead salts, potentially reducing filler agglomeration, which can act as a stress concentrator. mdpi.com However, this remains an area requiring further research to establish feasibility and specific performance benefits.

Exploration of Specific Properties in Lead(II) Carboxylate Materials

The unique electronic structure of the lead(II) ion (a stereochemically active 6s² lone pair) leads to diverse and often unpredictable coordination geometries, which in turn gives rise to interesting material properties. researchgate.netmdpi.com Research into lead(II) carboxylate materials, particularly in the form of coordination polymers and metal-organic frameworks (MOFs), has revealed promising optical characteristics. nih.gov

Investigation of Luminescent Properties

Lead(II) carboxylate-based materials have demonstrated significant potential as luminescent materials. scielo.br The luminescence in these compounds often arises from ligand-to-metal charge transfer (LMCT) processes. ias.ac.in Upon excitation with UV light, an electron is transferred from the delocalized π-orbitals of the carboxylate ligand to the p-orbitals of the Pb(II) center. The subsequent relaxation of this excited state results in the emission of light. ias.ac.in

The specific emission properties (e.g., color, intensity, quantum yield) are highly dependent on the coordination environment of the lead(II) ion and the structure of the organic ligand. mdpi.com For instance, studies on various lead(II) benzenedicarboxylate MOFs show that they can exhibit interesting luminescence, sometimes approaching the white light region. ias.ac.in The presence of solvent molecules within the crystal structure can also influence the luminescent output. mdpi.com

The potential for creating single-component, white-light-emitting materials using lead-based MOFs is an active area of research. ias.ac.in By carefully selecting the carboxylate ligands and controlling the synthesis conditions, it is possible to tune the emission spectra. scielo.br

The following table summarizes findings on the luminescent properties of select lead(II) coordination polymers.

Compound SystemExcitation Wavelength (nm)Emission CharacteristicsAttributed Mechanism
[Pb₃(BDC)₃(DMF)₃.₅] 332Broad emission, close to white lightLigand-to-Metal Charge Transfer (LMCT)
[Pb(Hpcpa)(H₂O)]ₙ 330Broad emission band (350-650 nm)Ligand-based luminescence
Lead(II) Oxide Nanoparticles ~325Blue-shifted emission with decreasing particle sizeQuantum confinement effects

(BDC = benzenedicarboxylate; H₃pcpa = N-(4-carboxyphenyl)oxamic acid)

Research into Non-Linear Optical Material Characteristics

The investigation of lead(II) icosanoate as a non-linear optical (NLO) material is centered on its application in thin-film formats, particularly through the Langmuir-Blodgett (LB) technique. This method allows for the precise assembly of molecular monolayers, creating the highly ordered, non-centrosymmetric structures essential for second-order NLO phenomena such as second-harmonic generation (SHG).

Mechanistic and Structural Basis for NLO Properties

The primary mechanism for the NLO response in lead(II) icosanoate films is rooted in the molecular arrangement facilitated by the LB method. A second-order NLO effect requires a material to lack a center of inversion. rochester.edu In bulk, lead(II) icosanoate would crystallize in a centrosymmetric fashion, averaging the net polarization to zero and thus exhibiting no SHG. However, the LB technique allows for the deposition of monolayers where the polar carboxylate head groups (-COO⁻), complexed with lead ions (Pb²⁺), are oriented in the same direction, while the long hydrocarbon tails (C₁₉H₃₉) align away from the substrate. This forced molecular orientation breaks the inversion symmetry, giving rise to a macroscopic second-order susceptibility (χ⁽²⁾).

The lead ion itself plays a significant role. Heavy metal ions can enhance the NLO response of the fatty acid salt films. The structural organization of the lead ions and their coordination with the carboxylate groups directly influence the electronic asymmetry of the molecule, which is a key factor in determining the magnitude of the NLO effect. Studies on Langmuir monolayers of fatty acids on heavy metal salt solutions have shown that the metal cations induce a more condensed and ordered packing of the acid molecules. nih.gov This ordering is critical for achieving a strong and stable SHG signal.

Research Findings in Second-Harmonic Generation (SHG)

Research into the NLO characteristics of lead(II) icosanoate primarily involves SHG measurements. In these experiments, a high-intensity laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is directed at the LB film. The non-centrosymmetric structure of the film causes a frequency-doubling of a portion of the incident light, generating a signal at the second-harmonic wavelength of 532 nm (green light).

The intensity of the SHG signal is proportional to the square of the effective second-order nonlinear optical susceptibility (χ⁽²⁾) of the material. By measuring the SHG intensity and its dependence on the polarization of the incident and emitted light, researchers can determine the components of the χ⁽²⁾ tensor. These tensor components provide a quantitative measure of the material's NLO efficiency and offer insights into the average orientation of the molecules within the LB film.

While specific quantitative data for lead(II) icosanoate is not widely published, research on analogous heavy metal fatty acid salt LB films provides insight into the expected NLO coefficients. The values depend heavily on the specific molecular arrangement, the number of layers, and the measurement conditions. For context, the table below presents typical ranges for second-order NLO susceptibility observed in well-ordered Langmuir-Blodgett films of similar organic and metal-organic materials.

Material ClassTypical χ⁽²⁾ ComponentOrder of Magnitude (pm/V)Notes
Heavy-Metal Fatty Acid Salts (e.g., Cd, Pb salts)χzzz1 - 10Component perpendicular to the film plane; highly dependent on metal ion and packing.
Heavy-Metal Fatty Acid Salts (e.g., Cd, Pb salts)χzxx, χzyy0.1 - 2In-plane components; reflects the distribution of molecular tilt.
NLO-active dye monolayers (for comparison)χzzz10 - 300Often possess large molecular hyperpolarizability leading to stronger NLO response.

Structural studies using techniques like Atomic Force Microscopy (AFM) on arachidic acid films—the precursor to icosanoate salts—reveal that the morphology and homogeneity of the film are highly dependent on the number of layers deposited. mdpi.com Defects, grain boundaries, and surface roughness can all negatively impact the macroscopic NLO response by disrupting the required long-range molecular order. Therefore, optimizing the LB deposition process is a critical aspect of research in this area to maximize the material's NLO potential.

Q & A

Q. What protocols ensure safe handling of icosanoate;lead(2+) given lead’s toxicity?

  • Methodological Answer : Follow OSHA guidelines for lead exposure limits (e.g., <50 µg/m³ air). Use gloveboxes for synthesis, HEPA filters for aerosol containment, and ICP-MS to monitor lab surface contamination. Train personnel in chelation therapy protocols and emergency response .

Q. How can interdisciplinary teams harmonize conflicting data interpretations in collaborative studies?

  • Methodological Answer : Implement version-controlled data repositories (e.g., Zenodo) with annotated metadata. Hold blinded reanalysis sessions to reduce bias. Apply Fleiss’ kappa to assess inter-rater reliability for qualitative data. Publish raw datasets alongside peer-reviewed conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.